molecular formula C11H14FNO B12316482 N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline

N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline

Cat. No.: B12316482
M. Wt: 195.23 g/mol
InChI Key: HIONXTJEHLAVOO-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline is an organic compound that features a cyclopropylmethyl group attached to an aniline ring, which is further substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methoxyaniline.

    Cyclopropylmethylation: The aniline is subjected to cyclopropylmethylation using cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles such as solvent recycling and waste minimization can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders or cancer.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study biological pathways and interactions, especially those involving amine receptors.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline involves its interaction with specific molecular targets such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity and selectivity of the compound towards its target. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological systems. The methoxy group can contribute to the compound’s solubility and overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-3-fluoroaniline
  • N-(cyclopropylmethyl)-4-methoxyaniline
  • N-(cyclopropylmethyl)-3-methoxyaniline

Uniqueness

N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline is unique due to the combination of the cyclopropylmethyl group, fluorine atom, and methoxy group on the aniline ring. This specific arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline

InChI

InChI=1S/C11H14FNO/c1-14-11-5-4-9(6-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3

InChI Key

HIONXTJEHLAVOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCC2CC2)F

Origin of Product

United States

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